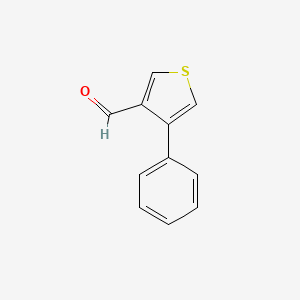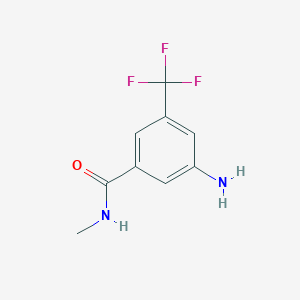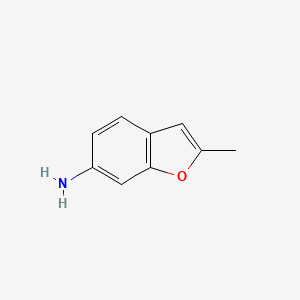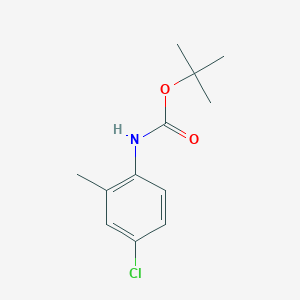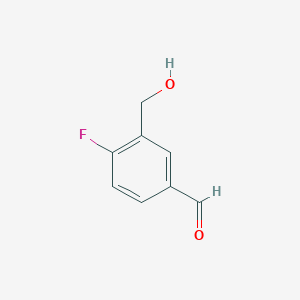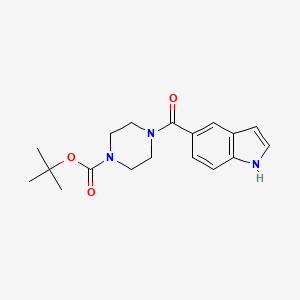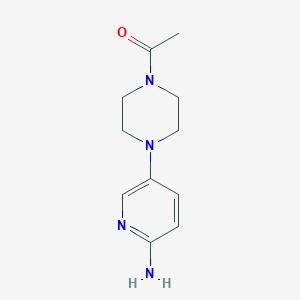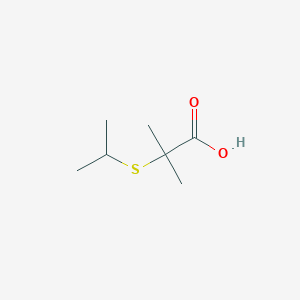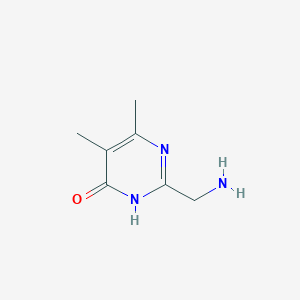![molecular formula C14H26N2 B8751579 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8751579.png)
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, 2-methyl-N1-tricyclo[33113,7]dec-2-yl- is a compound that contains two amino groups attached to neighboring carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- typically involves the reaction of trans-2-(adamantan-1-yl)-3-methylaziridine with various reagents. One common method includes dissolving trans-2-(adamantan-1-yl)-3-methylaziridine in methylene chloride, followed by the addition of triethylamine and di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature for about an hour .
Industrial Production Methods
While specific industrial production methods for 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include carbon disulfide, benzil, and various acids and bases. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-, such as imidazolidine-2-thione and dihydropyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- has several scientific research applications:
Chemistry: It is used as a precursor to heterocyclic systems and as a chiral resolving agent.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Vicinal diamines, including 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-, possess properties that make them potential candidates for developing antiarrhythmic, anticonvulsant, and antitumor drugs.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with metals, which can then participate in various catalytic reactions. These reactions often involve the activation of substrates and the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diphenylethane-1,2-diamine
- Cyclohexane-1,2-diamine
- N1-Isopropyl-2-methyl-1,2-propanediamine
Uniqueness
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- is unique due to the presence of the adamantyl fragment, which increases its lipophilicity and conformational rigidity. This makes it more stable and effective in forming chelate complexes with metals compared to other vicinal diamines .
Eigenschaften
Molekularformel |
C14H26N2 |
|---|---|
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
1-N-(2-adamantyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C14H26N2/c1-14(2,15)8-16-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13,16H,3-8,15H2,1-2H3 |
InChI-Schlüssel |
RLBLHMIZKKOWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1C2CC3CC(C2)CC1C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
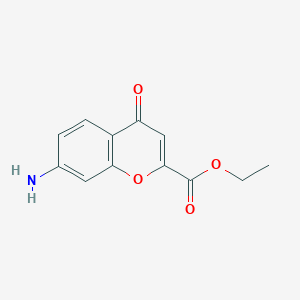
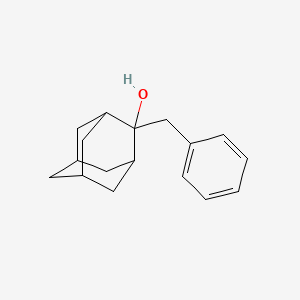
![O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine](/img/structure/B8751504.png)
![N-[1-(2-bromophenyl)ethylidene]hydroxylamine](/img/structure/B8751518.png)
